molecular formula C8H8N2O2 B8503649 (2-Hydroxymethylpyridin-3-yloxy)acetonitrile

(2-Hydroxymethylpyridin-3-yloxy)acetonitrile

Cat. No.: B8503649
M. Wt: 164.16 g/mol
InChI Key: RDCNNYCTEDTIFX-UHFFFAOYSA-N
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Description

(2-Hydroxymethylpyridin-3-yloxy)acetonitrile is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-[2-(hydroxymethyl)pyridin-3-yl]oxyacetonitrile

InChI

InChI=1S/C8H8N2O2/c9-3-5-12-8-2-1-4-10-7(8)6-11/h1-2,4,11H,5-6H2

InChI Key

RDCNNYCTEDTIFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CO)OCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (8.57 g, 0.062 mol) was stirred in DMSO (30 ml) under nitrogen at room temperature for 20 min. The mixture was cooled to 0° C. and 3-hydroxy-2-(hydroxymethyl)pyridine hydrochloride (5.0 g, 0.031 mol) was added. The slurry was stirred at 0° C. for 1.5 h before the addition of chloroacetonitrile (1.96 ml, 2.34 g, 0.031 mol). The mixture was allowed to warm to room temperature and stirred under nitrogen for 72 h. Water (100 ml) was added, and the resultant solution was extracted with dichloromethane (3×100 ml), the organic layers were combined, washed with water (1×100 ml) and saturated sodium chloride solution (1×100 ml), dried over magnesium sulfate and concentrated in vacuo to give the title compound as a dark brown solid (3.04 g). 1H NMR (250 MHz, CDCl3) δ 4.77 (2H, s), 4.85 (2H, s), 7.26-7.30 (2H, m), 8.32 (1H, m); MS (ES+) m/e, 165 [MH]+.
Quantity
8.57 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.96 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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